molecular formula C16H16FN5S B6442944 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 2640957-07-7

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B6442944
CAS No.: 2640957-07-7
M. Wt: 329.4 g/mol
InChI Key: AQSDCOIHAMAQNT-UHFFFAOYSA-N
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Description

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole core substituted with a piperazine ring, which is further functionalized with a fluoropyrimidine moiety. The unique structural attributes of this compound make it a valuable candidate for studies in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 4-methyl-1,3-benzothiazole can be reacted with piperazine in the presence of a base such as potassium carbonate.

    Attachment of the Fluoropyrimidine Moiety: The final step involves the coupling of the piperazine-substituted benzothiazole with 5-fluoropyrimidine. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluoropyrimidine moiety, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be employed in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones of the benzothiazole ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Alkylated or acylated derivatives of the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities or receptor binding affinities, providing insights into biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies often focus on its efficacy, toxicity, and mechanism of action in biological systems.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its applications may extend to the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The fluoropyrimidine moiety may inhibit enzyme activity by mimicking natural substrates, while the benzothiazole core could interact with receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-chloropyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
  • 2-[4-(5-bromopyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
  • 2-[4-(5-iodopyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Uniqueness

Compared to its analogs, 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is unique due to the presence of the fluorine atom in the pyrimidine ring. This fluorine atom can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets, potentially enhancing its pharmacological profile.

Properties

IUPAC Name

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5S/c1-11-3-2-4-13-14(11)20-16(23-13)22-7-5-21(6-8-22)15-12(17)9-18-10-19-15/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSDCOIHAMAQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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